2,6-Difluoro-3-nitrobenzaldehyde
Overview
Description
2,6-Difluoro-3-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3F2NO3. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,6-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually performed at low temperatures to control the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2,6-Difluoro-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2,6-Difluoro-3-nitrobenzoic acid.
Scientific Research Applications
2,6-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorescent probes and other bioactive compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile compound for various chemical transformations .
Comparison with Similar Compounds
- 2,3-Difluoro-6-nitrobenzaldehyde
- 2,4-Difluoro-3-nitrobenzaldehyde
- 2,6-Dichloro-3-nitrobenzaldehyde
Comparison: 2,6-Difluoro-3-nitrobenzaldehyde is unique due to the specific positioning of the fluorine atoms and the nitro group, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability under various conditions .
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXVNHRKYGPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569986 | |
Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606966-11-4 | |
Record name | 2,6-Difluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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